3-Methyl-1-butene

Catalog No.
S563961
CAS No.
563-45-1
M.F
C5H10
M. Wt
70.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-butene

CAS Number

563-45-1

Product Name

3-Methyl-1-butene

IUPAC Name

3-methylbut-1-ene

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3

InChI Key

YHQXBTXEYZIYOV-UHFFFAOYSA-N

SMILES

CC(C)C=C

solubility

0.00 M
Soluble in benzene; miscible in ethanol and ethyl ether
In water, 130 mg/l @ 25 °C.

Canonical SMILES

CC(C)C=C

The exact mass of the compound 3-Methyl-1-butene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 msoluble in benzene; miscible in ethanol and ethyl etherin water, 130 mg/l @ 25 °c.. It belongs to the ontological category of alkene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-1-butene (CAS: 563-45-1), also known as isopentene, is a highly volatile, branched terminal aliphatic alpha-olefin characterized by a boiling point of 20 °C and a vapor pressure of 14.97 psi at standard room temperature . Structurally, it features a terminal double bond that is sterically hindered by an adjacent isopropyl group. In industrial and scientific procurement, this compound is primarily sourced as a specialty comonomer for advanced Ziegler-Natta and metallocene polymerizations, as well as a regioselective building block in fine organic synthesis . Its unique combination of high volatility and steric bulk distinguishes it from linear C5 olefins, requiring specialized handling while offering distinct thermodynamic and reactive properties.

Substituting 3-methyl-1-butene with cheaper, linear alpha-olefins like 1-pentene, or its internal isomer 2-methyl-2-butene, fundamentally fails in both process handling and application performance. From a processability standpoint, 3-methyl-1-butene boils at 20 °C, meaning it exists as a gas or highly volatile liquid at room temperature, whereas 1-pentene (bp 30 °C) and 2-methyl-1-butene (bp 31 °C) are stable liquids; applying standard liquid-handling protocols to 3-methyl-1-butene results in massive evaporative losses and vapor hazards . In downstream applications, the lack of the bulky isopropyl group in linear substitutes prevents the formation of highly crystalline, high-melting-point polymer structures, dropping the thermal resistance of the resulting polyolefin from ~300 °C down to ~80 °C [1]. Furthermore, in fine chemical synthesis, the absence of this steric hindrance in generic substitutes leads to poor regioselectivity during addition reactions, creating complex isomeric mixtures that are economically unfeasible to separate.

Crystalline Melting Point Enhancement in Polyolefin Synthesis

When polymerized, the bulky isopropyl side chain of 3-methyl-1-butene enforces a highly crystalline polymer structure. Comparative thermal analysis demonstrates that isotactic poly(3-methyl-1-butene) achieves a melting point of approximately 300 °C, whereas the linear analog poly(1-pentene) melts at only 80 °C [1].

Evidence DimensionPolymer Melting Point (Tm)
Target Compound Data~300 °C (Poly(3-methyl-1-butene))
Comparator Or Baseline~80 °C (Poly(1-pentene))
Quantified Difference+220 °C thermal stability increase
ConditionsCrystalline homopolymer thermal analysis

Procurement of 3-methyl-1-butene is mandatory for manufacturing ultra-high-temperature resistant polyolefins, as linear C5 olefins cannot achieve the required thermal performance.

Vapor Pressure and Dispensing Protocol Requirements

3-Methyl-1-butene possesses a boiling point of 20 °C and a vapor pressure of 14.97 psi at 20 °C, making it highly volatile at standard ambient temperatures . In contrast, its structural isomers 2-methyl-1-butene and linear 1-pentene boil at 31 °C and 30 °C, respectively, allowing them to be handled as stable liquids.

Evidence DimensionBoiling Point and Phase State at 25 °C
Target Compound Data20 °C (Gas/highly volatile liquid)
Comparator Or Baseline31 °C (2-Methyl-1-butene, stable liquid)
Quantified Difference11 °C lower boiling point, crossing the ambient temperature threshold
ConditionsStandard atmospheric pressure (1 atm)

Buyers must provision specialized gas regulators, chilled storage, and pressurized cylinders for 3-methyl-1-butene, whereas its isomers can be handled using standard liquid dispensing.

Steric Control in Anti-Markovnikov Functionalization

The adjacent isopropyl group in 3-methyl-1-butene provides significant steric hindrance at the internal carbon of the double bond. During hydroboration-oxidation, this steric bulk directs the borane almost exclusively to the terminal carbon, yielding 3-methyl-1-butanol with near-perfect regioselectivity [1]. Linear alkenes like 1-pentene lack this steric bias, resulting in a higher fraction of secondary alcohol byproducts that complicate downstream purification.

Evidence DimensionRegioselectivity in Hydroboration-Oxidation
Target Compound DataExclusive terminal addition (primary alcohol)
Comparator Or Baseline1-Pentene (mixed primary and secondary alcohols)
Quantified DifferenceNear-total elimination of secondary alcohol isomers
ConditionsReaction with BH3 in THF followed by H2O2/NaOH

Selecting 3-methyl-1-butene eliminates the need for complex, capital-intensive distillation steps to separate close-boiling isomeric alcohols in fine chemical manufacturing.

High-Temperature Polyolefin Manufacturing

Utilizing Ziegler-Natta or metallocene catalysts to polymerize 3-methyl-1-butene into highly crystalline plastics that withstand temperatures up to 300 °C, suitable for specialized industrial components where standard polypropylene or polypentene would melt[1].

Stereoselective Fine Chemical and API Synthesis

Acting as a sterically demanding building block in asymmetric total synthesis (e.g., Linderol A precursors), where the bulky isopropyl group is leveraged to enforce strict regiocontrol during hydroboration or epoxidation, preventing the formation of unwanted structural isomers .

Specialty Copolymerization for Brittleness Reduction

Used as a comonomer with linear alpha-olefins (like 1-pentene) to tune the crystallinity and mechanical toughness of the resulting copolymer, balancing extreme thermal resistance with required material flexibility [1].

Physical Description

3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals.
GasVapor; Liquid

Color/Form

... gas

XLogP3

2.2

Boiling Point

20.1 °C

Flash Point

less than 20 °F (NFPA, 2010)
BELOW 20 °F (BELOW -7 °C) (CLOSED CUP)

Density

0.6213 @ 25 °C/4 °C

Odor

Disagreeable odo

Melting Point

-168.5 °C

UNII

I08ZWX8BKL

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H224 (100%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H304 (25.16%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (25.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (25.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (24.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

902.61 mmHg
903 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

563-45-1

Wikipedia

3-methyl-1-butene

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

Cracking of petroleum, a component of refinery gas.
CATALYTIC CRACKING OR STEAM CRACKING OF PETROLEUM FOLLOWED BY ISOLATION OF C5 FRACTION AND EXTRACTION WITH COLD AQUEOUS SULFURIC ACID

General Manufacturing Information

Petroleum refineries
1-Butene, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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